molecular formula C22H16N4O2 B4963247 N-(4-carbamoylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

N-(4-carbamoylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B4963247
M. Wt: 368.4 g/mol
InChI Key: NEFKQTFGLRTJFD-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method might include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

    Introduction of the Pyridin-2-yl Group: This step could involve a nucleophilic substitution reaction where a pyridine derivative is introduced.

    Final Coupling: The final step involves coupling the quinoline derivative with the pyridine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the quinoline ring.

    Substitution: Various substitution reactions can be performed on the aromatic rings to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various reduced derivatives of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biological assays due to its unique structure.

    Medicine: Could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine, which are known for their anti-malarial properties.

    Pyridine Derivatives: Compounds like nicotinamide and pyridoxine, which have important biological roles.

Uniqueness

N-(4-carbamoylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for interactions with a wide range of biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-2-pyridin-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O2/c23-21(27)14-8-10-15(11-9-14)25-22(28)17-13-20(19-7-3-4-12-24-19)26-18-6-2-1-5-16(17)18/h1-13H,(H2,23,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFKQTFGLRTJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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